

Application Notes and Protocols: Measuring the Effect of Rediocide A on CD155

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Compound of Interest

Compound Name:	Rediocide C
CAS No.:	677277-98-4
Cat. No.:	B1150924

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Rediocide A on the immune checkpoint protein CD155. The following protocols detail the necessary experimental procedures to quantify changes in CD155 expression, assess the functional consequences of these changes, and explore the underlying molecular interactions.

Introduction

CD155, also known as the poliovirus receptor, is a transmembrane glycoprotein involved in cell adhesion, migration, and immune regulation.[1] It is frequently overexpressed in various cancers and plays a crucial role in tumor immune evasion by interacting with immune cell receptors such as TIGIT (an inhibitory receptor) and DNAM-1 (an activating receptor).[1][2] Rediocide A, a natural product, has been identified as a promising agent that can overcome tumor immuno-resistance by down-regulating CD155 expression on cancer cells.[3][4] This leads to enhanced natural killer (NK) cell-mediated cytotoxicity against tumor cells.[3][4] These protocols provide the methodologies to study and quantify this effect.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments based on existing literature.

Table 1: Effect of Rediocide A on CD155 Expression in Non-Small Cell Lung Cancer (NSCLC) Cells[3]

Cell Line	Treatment (100 nM Rediocide A)	CD155 Down-regulation (%)
A549	24 hours	14.41
H1299	24 hours	11.66

Table 2: Functional Effects of Rediocide A on NK Cell-Mediated Cytotoxicity against NSCLC Cells[3]

Target Cell Line	Treatment (100 nM Rediocide A)	Increase in NK Cell-Mediated Lysis (fold)	Increase in Granzyme B Level (%)	Increase in IFN- γ Secretion (fold)
A549	24 hours	3.58	48.01	3.23
H1299	24 hours	1.26	53.26	6.77

Experimental Protocols

Analysis of Cell Surface CD155 Expression by Flow Cytometry

This protocol describes how to measure the levels of CD155 on the surface of tumor cells treated with Rediocide A.

Materials:

- A549 or H1299 cells

- Rediocide A
- DMSO (vehicle control)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Anti-human CD155 antibody (PE-conjugated or a primary antibody with a fluorescently-labeled secondary antibody)
- Isotype control antibody
- Flow cytometer

Protocol:

- Cell Culture and Treatment:
 - Plate A549 or H1299 cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with the desired concentration of Rediocide A (e.g., 100 nM) or DMSO for 24 hours.
- Cell Harvesting:
 - Gently detach the cells using a non-enzymatic cell dissociation solution.
 - Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
- Staining:
 - Resuspend the cell pellet in FACS buffer.
 - Aliquot approximately 1×10^6 cells per tube.

- Add the anti-human CD155 antibody or the isotype control antibody at the manufacturer's recommended concentration.
- Incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 µL of FACS buffer.
 - Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
- Data Analysis:
 - Analyze the data using appropriate software. Gate on the live cell population and compare the median fluorescence intensity (MFI) of CD155 staining between Rediocide A-treated and control cells.

Analysis of Total CD155 Protein Expression by Western Blot

This protocol is for determining the total cellular protein levels of CD155 following treatment with Rediocide A.

Materials:

- Treated and control cells from Protocol 1
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer

- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary anti-CD155 antibody
- Primary anti- β -actin antibody (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Protein Extraction:
 - Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation:
 - Mix equal amounts of protein (e.g., 20-30 μ g) with Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer:

- Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-CD155 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis:
 - Quantify the band intensities using image analysis software. Normalize the CD155 band intensity to the β -actin loading control.

NK Cell-Mediated Cytotoxicity Assay

This protocol assesses the ability of NK cells to kill tumor cells treated with Rediocide A. An impedance-based assay (e.g., xCELLigence) is described here.

Materials:

- A549 or H1299 target cells
- Primary human NK cells (effector cells)
- Rediocide A

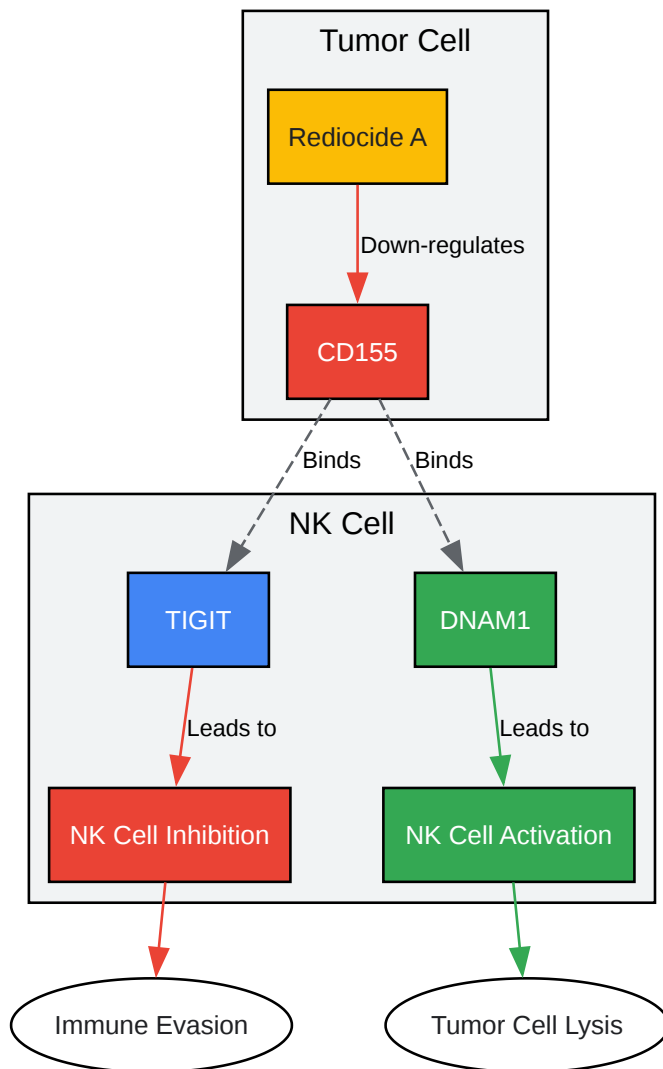
- Complete RPMI-1640 medium
- E-Plates for impedance measurement
- xCELLigence Real-Time Cell Analyzer

Protocol:

- Target Cell Seeding:
 - Seed the target cells (e.g., 1×10^4 cells/well) in an E-Plate and monitor their adherence and proliferation on the xCELLigence system.
- Treatment:
 - Once the cells are in their logarithmic growth phase, treat them with Rediocide A or DMSO for 24 hours.
- Co-culture:
 - Add primary human NK cells to the wells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
- Real-Time Monitoring:
 - Place the E-Plate back into the xCELLigence system and monitor the impedance in real-time for the desired duration (e.g., 24-48 hours). A decrease in impedance indicates target cell death.
- Data Analysis:
 - The instrument's software will generate a cell index curve over time. Calculate the percentage of cell lysis for each condition compared to the target cells alone control.

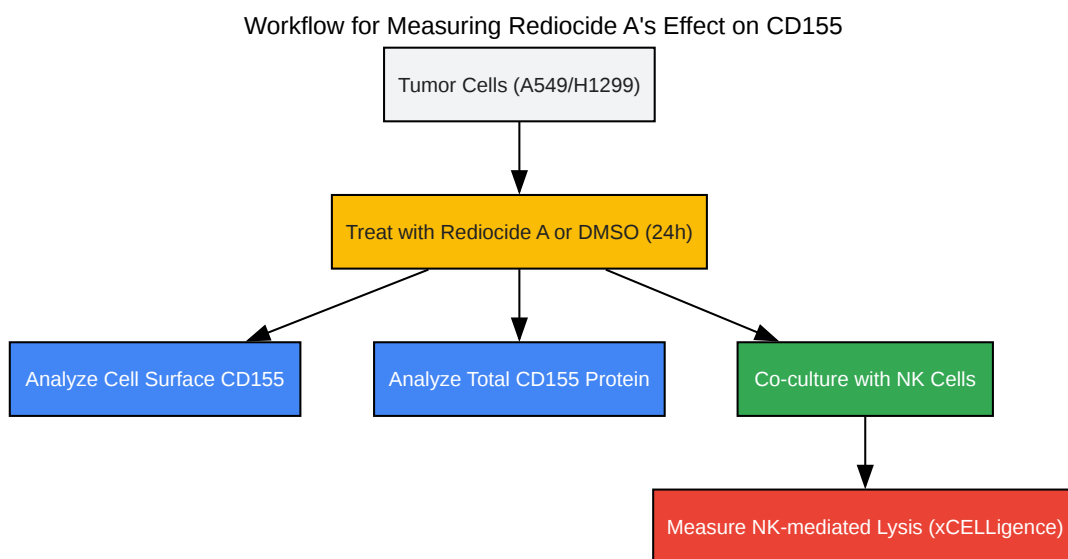
Visualizations

CD155 Signaling in Immune Evasion and its Disruption by Rediocide A



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Caption: CD155 signaling and the effect of Rediocide A.



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- [2. Co-Immunoprecipitation \(Co-IP\) | Thermo Fisher Scientific - TW \[thermofisher.com\]](#)
- [3. Impedance \(xCELLigence\) \[protocols.io\]](#)
- [4. bdbiosciences.com \[bdbiosciences.com\]](#)

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